molecular formula C9H8BrN B2894767 3-Bromo-5-ethylbenzonitrile CAS No. 1369782-16-0

3-Bromo-5-ethylbenzonitrile

Cat. No.: B2894767
CAS No.: 1369782-16-0
M. Wt: 210.074
InChI Key: IERGMGNRJQZSLA-UHFFFAOYSA-N
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Description

3-Bromo-5-ethylbenzonitrile: is an organic compound with the molecular formula C9H8BrN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and an ethyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 5-ethylbenzonitrile. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly brominating agents, such as NBS, is preferred to minimize hazardous by-products. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-ethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: KMnO4 in aqueous or alkaline conditions.

Major Products Formed:

    Substitution: Formation of 3-azido-5-ethylbenzonitrile or 3-thio-5-ethylbenzonitrile.

    Reduction: Formation of 3-bromo-5-ethylbenzylamine.

    Oxidation: Formation of 3-bromo-5-ethylbenzoic acid.

Scientific Research Applications

3-Bromo-5-ethylbenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of functional materials, such as liquid crystals and polymers.

    Biological Studies: The compound is employed in studies investigating the biological activity of brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

    3-Bromo-5-methylbenzonitrile: Similar structure but with a methyl group instead of an ethyl group.

    3-Bromo-4-ethylbenzonitrile: Bromine atom at the third position and ethyl group at the fourth position.

    4-Bromo-5-ethylbenzonitrile: Bromine atom at the fourth position and ethyl group at the fifth position.

Uniqueness: 3-Bromo-5-ethylbenzonitrile is unique due to the specific positioning of the bromine and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological activities and applications compared to its similar compounds.

Properties

IUPAC Name

3-bromo-5-ethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERGMGNRJQZSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1,3-dibromo-5-ethylbenzene (2.7 g, 10.2 mmol), copper cyanide (0.916 g, 10.2 mmol), pyridine (1.65 mL, 20.5 mmol) in DMF (15 mL) was heated at 150° C. for 3 h. After cooling to r.t., the mixture was poured into a solution of H2O (30 mL) and ammonia (25% aq. Solution, 20 mL) and extracted with EtOAc. The combined organic layer was dried (MgSO4), filtered and concentrated in vacuo. The product was purified using flash chromatography on silica gel, gradient elution of 0-60% EtOAc in n-heptane. GCMS (CI) m/z 210 [M+1]+.
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0.916 g
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15 mL
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20 mL
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30 mL
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Synthesis routes and methods II

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